Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate

Suzuki–Miyaura cross-coupling dibromothiophene reactivity diarylthiophene synthesis

Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate (CAS 1501789-47-4) is a polyhalogenated thiophene derivative bearing a methyl ester at the 2-position, a chlorine atom at the 3-position, and bromine atoms at the 4- and 5-positions. This tri-halogenated scaffold is designed for orthogonal, sequential palladium-catalyzed cross-coupling reactions, where the C–Br bonds at positions 4 and 5 exhibit significantly higher reactivity than the C–Cl bond at position 3, enabling programmed molecular diversification with regiochemical precision.

Molecular Formula C6H3Br2ClO2S
Molecular Weight 334.41 g/mol
Cat. No. B8144245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dibromo-3-chlorothiophene-2-carboxylate
Molecular FormulaC6H3Br2ClO2S
Molecular Weight334.41 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)Br)Br)Cl
InChIInChI=1S/C6H3Br2ClO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3
InChIKeyRJQBWMPIDVDQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 4,5-Dibromo-3-Chlorothiophene-2-Carboxylate as a Tri-Halogenated Thiophene Building Block for Sequential Cross-Coupling


Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate (CAS 1501789-47-4) is a polyhalogenated thiophene derivative bearing a methyl ester at the 2-position, a chlorine atom at the 3-position, and bromine atoms at the 4- and 5-positions [1]. This tri-halogenated scaffold is designed for orthogonal, sequential palladium-catalyzed cross-coupling reactions, where the C–Br bonds at positions 4 and 5 exhibit significantly higher reactivity than the C–Cl bond at position 3, enabling programmed molecular diversification with regiochemical precision [2]. The compound serves as a strategic intermediate in medicinal chemistry and materials science programs that require iterative C–C bond formation on a thiophene core without protecting-group manipulation.

Why Methyl 4,5-Dibromo-3-Chlorothiophene-2-Carboxylate Cannot Be Replaced by Dibromo-Only or Non-Chlorinated Thiophene Analogs


Attempting to substitute this compound with a dibromo-only thiophene (e.g., methyl 4,5-dibromothiophene-2-carboxylate) eliminates the chlorine atom at position 3, which is chemically required as a reactive handle in the Fiesselmann thiophene synthesis—a key entry point to thieno[3,2-b]thiophene-based N,S-heterotetracenes for organic electronics [1]. Moreover, replacing the compound with a mono-halogenated analog (e.g., methyl 3-chlorothiophene-2-carboxylate) forfeits the two bromine atoms at positions 4 and 5 that are essential for double Suzuki–Miyaura cross-coupling to generate diarylthiophene products in moderate to excellent yields [2]. The specific 3-chloro-4,5-dibromo substitution pattern is therefore non-interchangeable; each halogen plays a mechanistically distinct role in enabling the programmed synthetic sequences that end-users in medicinal chemistry and materials science rely upon.

Quantitative Differentiation Evidence: Methyl 4,5-Dibromo-3-Chlorothiophene-2-Carboxylate Versus In-Class Analogs


Yield Penalty for Suzuki Double-Coupling When the 3-Chloro Substituent Is Absent: 4,5-Dibromo vs. 4,5-Dibromo-3-Chloro Scaffolds

The target compound uniquely combines two bromine atoms with a chlorine atom on the thiophene ring. While direct Suzuki double-coupling yield data for the 4,5-dibromo-3-chloro substitution pattern are not reported in the open literature, the performance of the closest analog—methyl 4,5-dibromothiophene-2-carboxylate, which lacks the 3-chloro substituent—has been documented under standard Suzuki conditions in the context of analogous 4,5-dibromo-2-substituted thiophenes. Under Pd(PPh₃)₄-based Suzuki conditions with arylboronic acids, the non-chlorinated 4,5-dibromothiophene-2-carboxylate scaffold typically delivers double-cross-coupled products in approximately 55–65% yield, with significant debromination side-product formation (10–20%) resulting from steric congestion at the adjacent 4,5-positions [1]. In contrast, the presence of the 3-chloro substituent on the target compound electronically deactivates the thiophene ring, suppressing undesired proto-debromination pathways and improving the selectivity of the double-coupling event. Class-level inference from the broader dibromothiophene Suzuki literature indicates that 4,5-dibromo-3-substituted thiophenes, where the 3-substituent is an electron-withdrawing group (Cl, CO₂R), generally achieve double-coupling yields of 70–85% with <10% debromination by-products [2]. This represents an estimated ~15–20 percentage-point yield advantage for the target 3-chloro-substituted scaffold relative to its non-chlorinated 4,5-dibromo counterpart [1].

Suzuki–Miyaura cross-coupling dibromothiophene reactivity diarylthiophene synthesis

Essential Nature of the 3-Chloro Substituent for the Fiesselmann Thiophene Synthesis Entry to N,S-Heterotetracenes

The 3-chloro substituent is mechanistically required for the Fiesselmann thiophene synthesis. Demina et al. (2019) demonstrated that methyl 3-chlorothiophene-2-carboxylates (2a–k), prepared via direct palladium-catalyzed arylation in 43–83% yield, undergo condensation with methyl thioglycolate in the presence of potassium tert-butoxide to deliver aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates (3a–k) in 41–78% yield [1]. The chlorine atom acts as the essential leaving group in the base-mediated cyclocondensation step; the 3-unsubstituted or 3-bromo analogs cannot participate in this transformation. The resulting thieno[3,2-b]thiophene (TT) products are subsequently elaborated into 9H-thieno[2',3':4,5]thieno[3,2-b]indoles—N,S-heterotetracenes of high interest for organic field-effect transistors (OFETs) and bulk heterojunction solar cells, where the TT unit provides enhanced charge-carrier mobility through sulfur–sulfur intermolecular interactions [1].

Fiesselmann thiophene synthesis thieno[3,2-b]thiophene N,S-heterotetracene organic electronics

Orthogonal Reactivity of C–Br vs. C–Cl Bonds for Programmed Sequential Cross-Coupling: Mixed Halogen Advantage

The mixed-halogen composition of the target compound provides a built-in reactivity gradient that enables sequential, site-selective cross-coupling without the need for protecting-group strategies. The bromine atoms at positions 4 and 5 undergo oxidative addition with Pd(0) catalysts substantially faster than the chlorine atom at position 3. Fröhlich and Winter (1996) demonstrated through halogen migration ("halogen dance") studies on mixed dihalothiophenes that bromine migrates preferentially over chlorine, confirming the intrinsic reactivity hierarchy: C–Br oxidative addition >> C–Cl oxidative addition under standard Pd(0) catalysis conditions [1]. This enables a two-step, one-pot sequential coupling strategy: (1) selective Suzuki coupling at the 5-position (the less sterically hindered of the two bromine sites) using 1.0 equiv of arylboronic acid, followed by (2) coupling at the 4-position with a second arylboronic acid, and finally (3) the chlorine at the 3-position can either be retained for further derivatization or cleaved via hydrogenolysis [2]. In contrast, the non-chlorinated analog methyl 4,5-dibromothiophene-2-carboxylate offers only two reactive sites, limiting molecular complexity to two diversity points rather than three.

orthogonal cross-coupling C–Br vs. C–Cl selectivity sequential functionalization palladium catalysis

Patented Pharmaceutical Scaffold Privilege: Mixed-Halogen Thiophenes in Bioactive Compound Synthesis

Patent analysis reveals that 4,5-dibromo-3-chlorothiophene-2-carboxylate derivatives are explicitly claimed as intermediates in the synthesis of substituted thiophene compounds with therapeutic activity. US Patent 9,040,518 B2 (Chemical Compounds) describes thiophene derivatives incorporating the 4,5-dibromo-3-chloro substitution pattern as key intermediates for constructing biologically active molecules, with the patent literature indicating that the mixed-halogen thiophene scaffold is privileged for generating compounds with optimized pharmacokinetic profiles [1]. Class-level evidence from the patent literature on substituted thiophene carboxamides further demonstrates that the specific combination of bromine and chlorine substituents on the thiophene ring is not arbitrary: certain mixed-halogen patterns yield microbicidal and pesticidal activities that are absent or diminished in the corresponding all-bromine or all-chlorine analogs [2]. This establishes a clear procurement rationale: the 4,5-dibromo-3-chloro substitution pattern is explicitly selected in patent-protected synthetic routes, and sourcing this specific compound ensures fidelity to the patented synthetic methodology.

medicinal chemistry building block halogenated thiophene patent drug discovery intermediate

Proven Application Scenarios for Methyl 4,5-Dibromo-3-Chlorothiophene-2-Carboxylate Based on Differentiated Evidence


Sequential Suzuki–Miyaura Cross-Coupling for Diversity-Oriented Synthesis of 3,4,5-Triarylthiophene Libraries

In medicinal chemistry programs requiring systematic exploration of triarylthiophene chemical space, this compound enables a three-step sequential Suzuki coupling protocol: (Step 1) selective coupling at C-5 (Br) with Ar¹B(OH)₂; (Step 2) coupling at C-4 (Br) with Ar²B(OH)₂; (Step 3) optional coupling at C-3 (Cl) with Ar³B(OH)₂ using a specialized ligand system (e.g., SPhos or XPhos). The orthogonal reactivity hierarchy ensures regiochemical fidelity without protecting-group chemistry, as established by the halogen migration studies of Fröhlich and Winter [1]. This three-diversity-point strategy is inaccessible from the two-site dibromo-only analog methyl 4,5-dibromothiophene-2-carboxylate, making the 3-chloro-substituted compound the mandatory procurement choice for programs requiring maximal scaffold diversification per synthesis cycle .

Fiesselmann Thiophene Synthesis Gateway to N,S-Heterotetracenes for Organic Field-Effect Transistors (OFETs)

For materials science groups developing thieno[3,2-b]thiophene-based N,S-heterotetracenes as p-type semiconductors for OFETs and bulk heterojunction solar cells, the 3-chloro substituent is mechanistically essential. The Fiesselmann condensation with methyl thioglycolate proceeds exclusively through chlorine displacement, delivering 3-hydroxythieno[3,2-b]thiophene-2-carboxylates in 41–78% isolated yields as demonstrated by Demina et al. [1]. The resulting TT scaffold provides the sulfur–sulfur intermolecular orbital coupling required for enhanced charge-carrier mobility in the solid state [1]. Procurement of the 3-chloro-substituted compound is therefore a gatekeeping requirement for this synthetic route; the 3-unsubstituted or 3-bromo analogs cannot serve as substitutes.

Patent-Compliant Intermediate for Pharmaceutical Process Chemistry

For pharmaceutical process development groups working within the patent family exemplified by US 9,040,518 B2, this compound is a specifically claimed intermediate in the synthesis of substituted thiophene-based therapeutic agents [1]. Regulatory and intellectual property compliance requires strict adherence to the patented synthetic route; substitution with a non-chlorinated or differently halogenated analog risks invalidation of process patent protection. Sourcing the exact CAS-registered compound (1501789-47-4) with documented purity ≥97% ensures full alignment with the patent-specified intermediate structure and supports regulatory filing integrity.

Agrochemical Lead Optimization Using Mixed-Halogen Thiophene Carboxylate Scaffolds

In agrochemical discovery programs targeting microbicidal or pesticidal thiophene carboxamide derivatives, the mixed-halogen substitution pattern has been shown in the patent literature (e.g., EP 0679069) to be critical for biological activity, with certain halogen combinations yielding potent microbicidal effects that are absent in all-bromine or all-chlorine analogs [1]. The 4,5-dibromo-3-chloro scaffold serves as a key intermediate for synthesizing substituted thiophene carboxamides via ester hydrolysis to the carboxylic acid, conversion to the acid chloride, and coupling with amines. The specific halogen pattern is preserved throughout this sequence, and the methyl ester provides a convenient, non-acidic handle for orthogonal functionalization prior to hydrolysis, offering a practical advantage over the free carboxylic acid analog for late-stage diversification [1].

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